1-(2,4-Dichlorophenyl)ethenyl dimethyl phosphate
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Overview
Description
1-(2,4-Dichlorophenyl)ethenyl dimethyl phosphate is an organophosphate compound primarily used as an insecticide. It is known for its effectiveness in controlling pests in various crops, including rice. The compound is characterized by its chemical formula C₁₀H₁₀Cl₃O₄P and is often referred to by its common name, dimethylvinphos .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)ethenyl dimethyl phosphate typically involves the reaction of 2,4-dichlorobenzaldehyde with dimethyl phosphite in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)ethenyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphates, less chlorinated derivatives, and substituted organophosphates .
Scientific Research Applications
1-(2,4-Dichlorophenyl)ethenyl dimethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying organophosphate chemistry.
Biology: The compound is studied for its effects on acetylcholinesterase, an enzyme crucial for nerve function.
Medicine: Research explores its potential as a lead compound for developing new insecticides with improved safety profiles.
Industry: It is used in the formulation of insecticides for agricultural and household use.
Mechanism of Action
The primary mechanism of action of 1-(2,4-Dichlorophenyl)ethenyl dimethyl phosphate involves the inhibition of acetylcholinesterase (AchE). This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. Inhibition of AchE leads to an accumulation of acetylcholine, resulting in continuous nerve impulse transmission, which ultimately causes paralysis and death of the pest .
Comparison with Similar Compounds
Similar Compounds
Chlorfenvinphos: Another organophosphate insecticide with a similar structure but different ester groups.
Parathion: A widely used organophosphate insecticide with a different aromatic ring substitution pattern.
Malathion: An organophosphate with a different alkyl group attached to the phosphate.
Uniqueness
1-(2,4-Dichlorophenyl)ethenyl dimethyl phosphate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its high efficacy as an insecticide and its specific mode of action make it a valuable compound in pest control .
Properties
CAS No. |
42136-28-7 |
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Molecular Formula |
C10H11Cl2O4P |
Molecular Weight |
297.07 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)ethenyl dimethyl phosphate |
InChI |
InChI=1S/C10H11Cl2O4P/c1-7(16-17(13,14-2)15-3)9-5-4-8(11)6-10(9)12/h4-6H,1H2,2-3H3 |
InChI Key |
XVBTXHSXCGERSU-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC(=C)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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